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molecular formula C15H14O B8806237 2-(1-Naphthyl)-4-pentyn-2-ol

2-(1-Naphthyl)-4-pentyn-2-ol

Cat. No. B8806237
M. Wt: 210.27 g/mol
InChI Key: BFVJOXJXXCYHRZ-UHFFFAOYSA-N
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Patent
US05523495

Procedure details

5.00 Grams of 2-iodoallylmethyl-α-naphthylcarbinol were dissolved in 50 g of dimethylformamide, and 1.18 g of sodium hydroxide in a flake form were added. The resultant mixture was stirred at room temperature for 8 hours. After the reaction was completed, the reaction mixture was neutralized with concentrated hydrochloric acid, insolubles were filtered off, and the remaining filtrate was concentrated under reduced pressure. The concentration residue was subjected to extraction with toluene, and washed with a 7% sodium carbonate aqueous solution. Then, the toluene was distilled off under reduced pressure to give 2.77 g of methyl-α-naphthylpropargylcarbinol; nD25 =1.5141, FI-MS m/e 210 (M) (Propargyl compound/allene compound 100.0/0.0).
Name
2-iodoallylmethyl-α-naphthylcarbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2](=C)[CH2:3][CH2:4][CH:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[OH:6].[OH-].[Na+].Cl.[CH3:21]N(C)C=O>>[CH3:21][C:5]([C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)([CH2:4][C:3]#[CH:2])[OH:6] |f:1.2|

Inputs

Step One
Name
2-iodoallylmethyl-α-naphthylcarbinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(CCC(O)C1=CC=CC2=CC=CC=C12)=C
Name
Quantity
50 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.18 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the remaining filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentration residue was subjected to extraction with toluene
WASH
Type
WASH
Details
washed with a 7% sodium carbonate aqueous solution
DISTILLATION
Type
DISTILLATION
Details
Then, the toluene was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(O)(CC#C)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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